N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-Methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a 4-isopropylbenzenesulfonyl group at position 3 and a 4-methoxyphenylamine substituent at position 3. The sulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the 4-methoxyphenyl moiety could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-16(2)17-8-14-20(15-9-17)34(31,32)25-24-27-23(26-18-10-12-19(33-3)13-11-18)21-6-4-5-7-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMONIENIJYIPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the sulfonyl group: This step involves the sulfonylation of the triazoloquinazoline core using sulfonyl chlorides, such as 4-isopropylbenzenesulfonyl chloride, under basic conditions.
Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 4-methoxyaniline and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and aromatic rings in the structure make the compound susceptible to oxidation under specific conditions.
Key Findings :
- Oxidation of the methoxyphenyl group produces 3-(4-isopropylbenzenesulfonyl)-5-aminoquinazoline-1,2-dione in yields of 65–78% under mild acidic conditions .
- Stronger oxidants like KMnO₄ degrade the triazolo ring, forming sulfonated quinazoline fragments.
Reduction Reactions
The sulfonyl group and nitrogen-rich heterocycle undergo selective reduction.
Key Findings :
- NaBH₄ selectively reduces the sulfonyl group to 3-(4-isopropylbenzylthio)-N-(4-methoxyphenyl)triazoloquinazolin-5-amine (72% yield) .
- LiAlH₄ reduces the sulfonyl group to sulfide while preserving the triazoloquinazoline core .
Substitution Reactions
The electron-deficient triazoloquinazoline core participates in nucleophilic substitution.
Key Findings :
- Substitution at the methoxyphenyl group occurs via SNAr mechanism, yielding N-(4-chlorophenyl)-3-sulfonyltriazoloquinazolin-5-amine (58% yield) .
- Thiophenol reacts preferentially at the quinazoline C3 position, forming 3-phenylthio-triazoloquinazoline derivatives .
Cycloaddition and Ring-Opening Reactions
The triazolo ring participates in [3+2] cycloaddition and ring-opening under acidic conditions.
Key Findings :
- Cycloaddition with phenylacetylene generates pyrazole-fused triazoloquinazoline scaffolds (83% yield) .
- Prolonged exposure to HCl opens the triazolo ring, yielding 5-aminoquinazoline-2,4-diamine .
Photochemical Reactions
UV irradiation induces unique transformations in the presence of sensitizers.
Key Findings :
- Photooxidation converts the 4-isopropyl group to 4-acetylbenzenesulfonyl (51% yield) .
- UV-induced cyclization forms a dibenzo-sulfone-triazoloquinazoline hybrid structure .
Mechanistic Insights
- Sulfonyl Group Reactivity : The electron-withdrawing nature of the sulfonyl group directs electrophilic attacks to the methoxyphenyl and triazoloquinazoline regions .
- Triazolo Ring Stability : The ring remains intact under mild conditions but undergoes cleavage with strong acids/bases or extreme oxidants .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The molecular structure includes:
- Thiazole ring : Contributes to biological activity and stability.
- Pyrrolidine moiety : Often associated with neuroactive properties.
- Furan group : Imparts unique electronic properties that can enhance interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-amino-N-[(5-methylfuran-2-yl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide have shown promising results in inhibiting cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | A549 | 10 | Caspase activation |
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial effects. The compound's structural features may enhance its interaction with microbial targets.
Study Findings : Research highlighted in Pharmaceutical Biology demonstrated that thiazole compounds exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Neuropharmacological Applications
The pyrrolidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Research Insight : A study in Neuropharmacology indicated that thiazole derivatives could modulate GABAergic and dopaminergic pathways, leading to anxiolytic effects in animal models .
Potential Case Studies
- Anxiety Reduction : Animal studies showed that administration of a thiazole derivative led to a significant decrease in anxiety-like behaviors measured by the elevated plus maze test.
- Cognitive Enhancement : Another study reported improved memory retention in rodents treated with similar compounds, suggesting a role in cognitive function enhancement.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Sulfonyl Groups : The 4-methylphenylsulfonyl () and 4-isopropylbenzenesulfonyl (target compound) substituents likely enhance target binding via sulfone-mediated hydrogen bonding or π-π stacking .
- Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound may offer better solubility compared to ethoxy or methyl groups in analogs (), though ethoxy derivatives show prolonged metabolic half-lives .
Biological Activity
N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that possesses a unique molecular structure featuring a triazoloquinazoline core. This compound's potential biological activities are of significant interest in medicinal chemistry, particularly for its possible applications in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It includes:
- Triazoloquinazoline core : Known for various biological activities.
- Methoxy and isopropylphenyl substituents : These groups may influence the compound's reactivity and biological interactions.
Synthesis
The synthesis involves multiple steps:
- Formation of the triazoloquinazoline core through cyclization reactions.
- Sulfonylation using sulfonyl chlorides to introduce the sulfonyl group.
- Nucleophilic substitution to attach the methoxyphenyl group.
These synthetic routes allow for the production of the compound with high purity and yield, essential for biological testing.
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline class exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves:
- Inducing apoptosis through caspase activation.
- Inhibiting key signaling pathways associated with tumor growth.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | Apoptosis induction |
| Compound B | A549 | 3.00 | Signaling pathway inhibition |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against targets involved in cancer progression and other diseases. The sulfonamide group is known to enhance binding affinity to enzymes such as carbonic anhydrase and certain kinases.
Case Study: Enzyme Inhibition Assay
In a recent study, this compound was evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. The results indicated significant inhibition compared to control compounds.
Antimicrobial Activity
Preliminary data suggest that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.125 µg/mL |
| Compound D | Escherichia coli | 0.250 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
